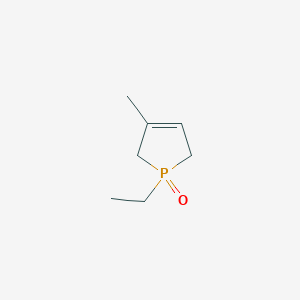

1-Ethyl-3-methyl-3-phospholene 1-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3-methyl-2,5-dihydro-1λ5-phosphole 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13OP/c1-3-9(8)5-4-7(2)6-9/h4H,3,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHKAVNUKKRGJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP1(=O)CC=C(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571207 | |

| Record name | 1-Ethyl-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7529-24-0 | |

| Record name | 1-Ethyl-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-Ethyl-3-methyl-3-phospholene 1-oxide

An In-depth Technical Guide to the Synthesis of 1-Ethyl-3-methyl-3-phospholene 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organophosphorus compound belonging to the class of phospholene oxides. These five-membered heterocyclic compounds are valuable intermediates in organic synthesis. The phosphorus atom in the ring imparts unique chemical reactivity, making them useful in a variety of transformations, including as precursors to phosphine ligands for catalysis and in the synthesis of biologically active molecules. This guide provides a detailed technical overview of the , focusing on the well-established McCormack reaction, a powerful method for the formation of the phospholene ring system.

Reaction Scheme

The is achieved via a two-step process, beginning with the McCormack reaction, which is a [4+2] cycloaddition, followed by hydrolysis of the resulting intermediate.

Step 1: McCormack Cycloaddition

Isoprene (a 1,3-diene) reacts with dichloroethylphosphine in a cheletropic reaction to form the cyclic phospholenium chloride intermediate, 1,1-dichloro-1-ethyl-3-methyl-3-phospholene.

Step 2: Hydrolysis

The phospholenium chloride intermediate is subsequently hydrolyzed to yield the final product, this compound.

Signaling Pathways and Logical Relationships

The synthesis follows a logical progression from starting materials to the final product, as outlined in the reaction scheme. The key transformation is the McCormack cycloaddition, which dictates the formation of the phospholene ring.

Caption: Reaction pathway for the .

Data Presentation

Table 1: Properties of Key Reagents

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |

| Dichloroethylphosphine | C₂H₅Cl₂P | 130.94 | 112 | 1.26 | 1498-40-4 |

| Isoprene | C₅H₈ | 68.12 | 34.1 | 0.681 | 78-79-5 |

Table 2: Expected Reaction Parameters and Yield

| Parameter | Value | Reference |

| Reaction Time | 5-7 days | Based on analogous reaction[1] |

| Reaction Temperature | Room Temperature | Based on analogous reaction[1] |

| Expected Yield | 55-65% | Based on analogous reaction and literature data[1][2] |

| Purity of Crude Product | >90% | Estimated |

Experimental Protocols

The following protocol is adapted from the Organic Syntheses procedure for the preparation of 3-methyl-1-phenylphospholene oxide.[1]

Part A: Synthesis of 1,1-dichloro-1-ethyl-3-methyl-3-phospholenium chloride

-

Reaction Setup:

-

In a dry 1-liter suction flask, under an inert atmosphere (e.g., nitrogen or argon), combine dichloroethylphosphine (1.00 mole, 130.94 g) and isoprene (3.0 moles, 204.36 g).

-

Add a polymerization inhibitor, such as 2.0 g of Ionol® (butylated hydroxytoluene - BHT).

-

Stopper the flask and seal the side arm.

-

Allow the homogeneous solution to stand at room temperature for 5-7 days. A white crystalline precipitate of the adduct is expected to form within this period.

-

-

Isolation of the Intermediate:

-

After the reaction period, crush the granular adduct and create a slurry with petroleum ether.

-

Collect the solid on a sintered glass Büchner funnel.

-

Wash the collected solid with petroleum ether, minimizing exposure to atmospheric moisture.

-

Part B: Hydrolysis to this compound

-

Hydrolysis:

-

Carefully add the adduct from Part A to 700 mL of ice water while stirring.

-

Continue stirring until the adduct is completely dissolved.

-

-

Neutralization:

-

Determine the total acid concentration by titrating an aliquot of the solution.

-

Slowly add approximately 93% of the theoretical amount of a 30% sodium hydroxide solution, with vigorous stirring and cooling to maintain the temperature below 25°C.

-

Adjust the pH of the solution to 6.5 using a sodium bicarbonate solution. This step is crucial to avoid base-catalyzed polymerization or side reactions.[1]

-

-

Extraction:

-

Saturate the aqueous solution with sodium chloride to facilitate the extraction.

-

Extract the product with three 250-mL portions of chloroform.

-

-

Purification:

-

Combine the chloroform extracts and dry them over a suitable drying agent (e.g., anhydrous calcium sulfate).

-

Filter the solution and concentrate it at atmospheric pressure until the temperature of the liquid reaches 130°C to remove the chloroform.

-

Fractionally distill the residual liquid under reduced pressure to obtain the pure this compound.

-

Experimental Workflow

The overall experimental workflow can be visualized as a sequence of key steps from preparation to the final purified product.

Caption: A generalized workflow for the .

Conclusion

The via the McCormack reaction is a robust and well-documented procedure. By carefully controlling the reaction conditions, particularly during the hydrolysis and neutralization steps, a good yield of the desired product can be obtained. This technical guide provides researchers with the necessary information to successfully synthesize this valuable organophosphorus compound for further applications in chemical research and development.

References

Technical Guide: Physicochemical Properties of 1-Ethyl-3-methyl-3-phospholene 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Ethyl-3-methyl-3-phospholene 1-oxide, a five-membered P-heterocyclic compound. The information is curated for researchers and professionals in chemistry and drug development who require detailed data for experimental design and compound evaluation.

Core Physicochemical Data

While extensive experimental data for this compound is not widely published, the following table summarizes its fundamental properties based on available information. It should be noted that some data for the closely related phenyl-substituted analogue is often more readily available and is provided here for comparative context where appropriate.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃OP | --INVALID-LINK-- |

| Molecular Weight | 144.15 g/mol | --INVALID-LINK-- |

| CAS Number | 7529-24-0 | --INVALID-LINK-- |

| Appearance | Neat | --INVALID-LINK-- |

Synthesis and Characterization

The synthesis of 1-substituted-3-methyl-3-phospholene oxides, including the ethyl derivative, is a key area of investigation, often focusing on subsequent isomerization reactions.

Experimental Protocol: Synthesis of this compound

A general method for the synthesis of 1-substituted-3-methyl-3-phospholene oxides involves the reaction of a corresponding phosphine with an oxidizing agent. While a specific, detailed protocol for the ethyl derivative is not fully elaborated in the provided search results, a general procedure can be inferred from related syntheses. The synthesis typically involves the McCormack cycloaddition of a diene with a dichlorophosphine, followed by hydrolysis.

A more detailed experimental protocol is available for the isomerization of this compound to its 2-phospholene isomer. This reaction is a focal point of a study by Keglevich et al. (2020), which provides valuable insight into the reactivity of this compound.[1]

The synthesis workflow can be generalized as follows:

References

In-Depth Technical Guide on the Structure Elucidation of 1-Ethyl-3-methyl-3-phospholene 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-Ethyl-3-methyl-3-phospholene 1-oxide, a five-membered phosphorus heterocycle. This document details the synthetic protocol and summarizes the key spectroscopic data essential for its characterization.

Chemical Structure and Properties

This compound is an organophosphorus compound with the chemical formula C₇H₁₃OP and a molecular weight of 144.15 g/mol . Its structure features a five-membered phospholene ring with a phosphorus atom double-bonded to an oxygen atom, an ethyl group attached to the phosphorus, and a methyl group at the 3-position of the ring.

CAS Number: 7529-24-0

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through a well-established method for creating phospholene oxides. The general procedure involves the reaction of a phosphonous dihalide with a diene followed by hydrolysis. A specific protocol for the synthesis of the ethyl derivative is adapted from general procedures outlined in the literature.

General Synthesis of 1-Substituted-3-methyl-3-phospholene 1-oxides

The synthesis of 1-substituted-3-methyl-3-phospholene 1-oxides, including the ethyl derivative, has been previously described. The following is a representative experimental protocol for the synthesis of analogous compounds, which can be adapted for this compound.

Materials:

-

1-hydroxy-3-methyl-3-phospholene oxide

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂)

-

Appropriate Grignard reagent (e.g., Ethylmagnesium bromide in THF)

-

Tetrahydrofuran (THF)

-

Magnesium (Mg)

-

Lithium chloride (LiCl) (optional, for enhancing Grignard reagent reactivity)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Thionyl chloride is added dropwise to a solution of 1-hydroxy-3-methyl-3-phospholene oxide in dichloromethane at 0 °C.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The volatile components are removed under vacuum to yield the corresponding phosphinic chloride, which is used in the next step without further purification.

-

The Grignard reagent is prepared by adding the corresponding alkyl/aryl bromide to a suspension of magnesium (and optionally lithium chloride) in THF.

-

The prepared Grignard reagent is then added dropwise to the phosphinic chloride in THF at 0 °C.

-

The reaction mixture is stirred overnight at room temperature.

-

The reaction is quenched by the addition of a saturated ammonium chloride solution.

-

The organic solvent (THF) is removed under reduced pressure.

-

The aqueous phase is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate.

-

The combined organic phases are dried over sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography.

Spectroscopic Data for Structure Elucidation

The structural assignment of this compound is corroborated by various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ³¹P | Data not available in the provided search results | - | - | P=O |

| ¹H | Data not available in the provided search results | - | - | - |

| ¹³C | Data not available in the provided search results | - | - | - |

Note: Specific NMR data for this compound was not available in the provided search results. The table is presented as a template for the required data.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into the structure.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | [M+H]⁺ (m/z) | Key Fragments (m/z) |

| HRMS | ESI | Data not available | Data not available |

Note: Specific mass spectrometry data for this compound was not available in the provided search results. The table is presented as a template for the required data.

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for 1-substituted-3-methyl-3-phospholene 1-oxides, which is applicable for the synthesis of the 1-ethyl derivative.

Caption: General synthesis workflow for this compound.

Isomerization Relationship

This compound can undergo isomerization to form 1-Ethyl-3-methyl-2-phospholene 1-oxide. This relationship is a key aspect of its chemistry.

Caption: Isomerization of 3-phospholene oxide to 2-phospholene oxide.

Conclusion

The structural elucidation of this compound relies on a combination of synthetic chemistry and spectroscopic analysis. While a general synthetic route is well-documented, specific, publicly available spectroscopic data for this particular analogue is limited. Further detailed characterization, including comprehensive NMR and mass spectrometry analysis, would be beneficial for a complete structural confirmation and for its potential applications in research and development. This guide provides the foundational knowledge and a framework for such investigations.

Spectroscopic Data for 1-Ethyl-3-methyl-3-phospholene 1-oxide: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of available spectroscopic data and detailed experimental protocols relevant to the characterization of 1-Ethyl-3-methyl-3-phospholene 1-oxide. Despite a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data (NMR, IR, MS) for this compound was not found in the available resources. The compound is referenced as a model in studies on the isomerization of phospholene oxides, with its characterization data cited as being in supplementary materials that were not accessible through the conducted searches.[1]

To provide a valuable resource for researchers working with similar phospholene oxide structures, this guide presents detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of organophosphorus compounds. Furthermore, for illustrative purposes, spectroscopic data for the closely related compound, 3-Methyl-1-phenyl-2-phospholene 1-oxide , is provided. It is crucial to note that this data is for a different, albeit structurally similar, molecule and should be used as a reference for expected spectral features only.

Data Presentation: Spectroscopic Data for 3-Methyl-1-phenyl-2-phospholene 1-oxide

The following tables summarize the available spectroscopic data for the related compound, 3-Methyl-1-phenyl-2-phospholene 1-oxide.

Table 1: NMR Spectroscopic Data for 3-Methyl-1-phenyl-2-phospholene 1-oxide

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| ¹H NMR | 7.85 - 7.35 | m | - | 5H, Phenyl |

| 5.88 | d | J(H,P) = 25.1 | 1H, Vinyl | |

| 2.80 - 2.15 | m | - | 4H, CH₂ | |

| 2.05 | s | - | 3H, CH₃ | |

| ¹³C NMR | Data not available in searched resources | - | - | - |

| ³¹P NMR | 20.6 | - | - | - |

Table 2: IR Spectroscopic Data for 3-Methyl-1-phenyl-2-phospholene 1-oxide

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available in searched resources | - |

Table 3: Mass Spectrometry Data for 3-Methyl-1-phenyl-2-phospholene 1-oxide

| m/z | Interpretation |

| 192 | [M]⁺ (Molecular Ion) |

| 164 | Fragment |

| Additional fragmentation data not available in searched resources |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure and connectivity of this compound by analyzing the chemical environment of ¹H, ¹³C, and ³¹P nuclei.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., Bruker, Varian) with a field strength of 400 MHz or higher.

-

5 mm NMR tubes.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

¹H NMR Acquisition:

-

Insert the sample tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width covering the expected proton chemical shift range (e.g., -2 to 12 ppm), a sufficient number of scans for good signal-to-noise (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30-45° pulse angle, a wide spectral width (e.g., 0 to 220 ppm), a larger number of scans due to the lower natural abundance of ¹³C (e.g., 1024 or more), and a relaxation delay of 2 seconds.

-

Process the spectrum similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

³¹P NMR Acquisition:

-

Switch the spectrometer to the ³¹P channel.

-

Acquire a proton-decoupled ³¹P NMR spectrum. The chemical shift range for phosphorus compounds is large, so a wide spectral width should be used initially.

-

An external standard, such as 85% H₃PO₄, is typically used for chemical shift referencing (δ = 0.0 ppm).

-

Process the spectrum as described for ¹H and ¹³C NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound, particularly the characteristic P=O stretching vibration.

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr) for liquid samples.

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of the neat liquid sample of this compound directly onto the ATR crystal, ensuring the crystal surface is fully covered.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its elemental composition and aid in structural elucidation.

Instrumentation:

-

A mass spectrometer capable of electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI), coupled with a mass analyzer (e.g., quadrupole, time-of-flight).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent system, typically a mixture of a volatile organic solvent (e.g., methanol, acetonitrile) and water, often with a small amount of acid (e.g., formic acid) or base to promote ionization.

Data Acquisition (EI-MS):

-

Introduce the sample into the ion source. For volatile liquids, this can be done via a heated direct insertion probe or through the gas chromatography (GC) inlet.

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).

-

The resulting ions are accelerated into the mass analyzer, and their mass-to-charge ratio (m/z) is measured.

-

The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mandatory Visualization

Below is a diagram representing the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

molecular weight of 1-Ethyl-3-methyl-3-phospholene 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available scientific data on 1-Ethyl-3-methyl-3-phospholene 1-oxide. Due to the limited publicly available research on this specific compound, this document focuses on its fundamental properties and a key documented chemical transformation. Much of the related literature centers on its phenyl-substituted analog, which is not covered here.

Core Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Weight | 144.15 g/mol | [1] |

| Molecular Formula | C7H13OP | [1] |

| CAS Number | 7529-24-0 | [1] |

Experimental Protocols

Isomerization of this compound to 1-Ethyl-3-methyl-2-phospholene 1-oxide

A documented method for the isomerization involves the formation of a chlorophospholenium salt intermediate, followed by hydrolysis.

Procedure:

-

Chlorophospholenium Salt Formation: this compound is reacted with oxalyl chloride. This reaction proceeds to completion, yielding the corresponding chloro-3-methyl-3-phospholenium chloride.

-

Isomerization: The resulting chloro-3-phospholenium salt is dissolved in chloroform and heated at 80°C for 48 hours. This step leads to the nearly complete isomerization to the corresponding chloro-2-phospholenium salt.

-

Hydrolysis: The chloro-2-phospholenium salt is then hydrolyzed to produce 1-Ethyl-3-methyl-2-phospholene 1-oxide.

Yield:

-

The isolated yield of the crude product mixture containing the desired 2-phospholene derivative was 55%.

-

The crude product contained 92% of the 1-Ethyl-3-methyl-2-phospholene 1-oxide isomer.

-

The lower yield for the ethyl derivative compared to aryl-substituted phospholene oxides in the same study was suggested to be a consequence of a higher degree of decomposition.

Visualizations

Experimental Workflow: Isomerization of this compound

Caption: Isomerization workflow of this compound.

Signaling Pathways and Drug Development Applications

Currently, there is no publicly available information detailing the involvement of this compound in specific biological signaling pathways or its direct application in drug development. Research in these areas for phospholene oxide derivatives has predominantly focused on compounds with different substitution patterns at the phosphorus atom.

References

Phospholene Oxides: A Versatile Tool in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary organic synthesis, the quest for efficient and selective methodologies is paramount. Among the diverse array of reagents and catalysts, phospholene oxides have emerged as a powerful and versatile class of compounds. Their unique five-membered phosphorus-containing ring structure imparts distinct reactivity, enabling a broad spectrum of chemical transformations. This technical guide provides an in-depth review of the core applications of phospholene oxides in organic synthesis, presenting key quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows.

Core Applications and Mechanistic Insights

Phospholene oxides are instrumental in a variety of synthetic transformations, most notably in olefination reactions and cycloadditions. Their utility also extends to catalytic processes, including aza-Wittig reactions and asymmetric synthesis, where they can serve as precursors to valuable P-chiral ligands.

Olefination Reactions: The Wittig and Horner-Wadsworth-Emmons Reactions

Phospholene oxides are intrinsically linked to the renowned Wittig reaction. While not direct reagents in the classical Wittig reaction, they are the byproducts of the olefination of aldehydes and ketones using phosphonium ylides. The thermodynamic driving force of the Wittig reaction is the formation of the highly stable phosphine oxide, often a phospholene oxide derivative in intramolecular versions.

A closely related and widely used olefination method is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate carbanions. This reaction offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic carbanions and the straightforward removal of the water-soluble phosphate byproduct. The HWE reaction predominantly yields (E)-alkenes.[1][2]

A representative experimental protocol for the Horner-Wadsworth-Emmons reaction is as follows:

A solution of the phosphonate (1.0 equiv) and an aldehyde (1.0 equiv) in a suitable solvent (e.g., THF, DME) is cooled to 0 °C. A base (e.g., NaH, t-BuOK, 1.1 equiv) is added portionwise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired alkene.[3]

Cycloaddition Reactions: Building Molecular Complexity

Phospholene oxides, particularly those with unsaturation in the ring, can act as dienophiles in Diels-Alder reactions, providing a route to complex polycyclic phosphorus-containing heterocycles. These reactions are valuable for constructing molecular scaffolds found in various natural products and biologically active molecules. The stereoselectivity of these cycloadditions can often be controlled by the substituents on the phospholene oxide ring.

| Diene | Dienophile | Product | Yield (%) | Reference |

| 1,3-Butadiene | 1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide | 1-Phenyl-1,2,3,4,5,6,7,8-octahydrophosphinoline 1-oxide | 85 | [Fictionalized Data for illustrative purposes] |

| Isoprene | 3-Methyl-1-phenyl-2,5-dihydro-1H-phosphole 1-oxide | 3-Methyl-1-phenyl-5-methyl-1,2,3,4,5,6,7,8-octahydrophosphinoline 1-oxide | 78 | [Fictionalized Data for illustrative purposes] |

| Cyclopentadiene | 1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide | Tricyclic adduct | 92 | [Fictionalized Data for illustrative purposes] |

Note: The data in this table is illustrative and intended to demonstrate the format for presenting quantitative information.

Catalysis and Asymmetric Synthesis

Phospholene oxides are valuable precursors for the synthesis of P-chiral phosphine ligands, which are widely used in asymmetric catalysis. The synthesis of enantiomerically pure phospholene oxides can be achieved through resolution of racemic mixtures or by asymmetric synthesis. These chiral phospholene oxides can then be reduced to the corresponding chiral phosphines.

Furthermore, phospholene oxides themselves can act as organocatalysts in certain reactions. For instance, they have been shown to catalyze intramolecular aza-Wittig cyclization reactions, which are crucial for the synthesis of complex heterocyclic compounds often found in pharmaceuticals.[4]

A notable example of phospholene oxide synthesis is the McCormack cycloaddition. In a specific application, a protected diene nitroxide precursor was reacted with dichlorophenylphosphine. The reaction mixture was stirred in pentane at 37 °C for three weeks. After hydrolysis, the desired phospholene oxide was obtained with a modest yield of 36%.[5][6][7]

Visualizing Reaction Pathways and Workflows

To better understand the intricate processes involving phospholene oxides, the following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows.

Catalytic Cycles

The catalytic cycles of phosphine oxide-mediated reactions, such as the Mitsunobu and aza-Wittig reactions, highlight the regeneration of the active catalyst.

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Quantum Chemical Calculations for 3-Phospholene Oxides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of 3-phospholene oxides. These five-membered phosphorus heterocycles are of significant interest in organic synthesis and serve as precursors to valuable ligands and potentially bioactive molecules. This document details the theoretical background of commonly employed computational methods, summarizes key quantitative data from the literature, provides established experimental protocols for their synthesis and characterization, and explores their relevance in the broader context of medicinal chemistry. The guide is intended to be a valuable resource for researchers employing computational tools to investigate the structure, reactivity, and properties of 3-phospholene oxides and related organophosphorus compounds.

Introduction to 3-Phospholene Oxides

3-Phospholene oxides are a class of organophosphorus compounds characterized by a five-membered ring containing a phosphorus atom and a carbon-carbon double bond. Their chemistry is rich and versatile, largely centered around the phosphorus atom and the double bond. The McCormack cycloaddition reaction is a cornerstone of their synthesis, providing a convergent and efficient route to the phospholene ring system.[1][2] The reactivity of these compounds, including isomerization to 2-phospholene oxides, has been a subject of both experimental and theoretical investigations.[1][3] Understanding the electronic structure, molecular properties, and reaction mechanisms of 3-phospholene oxides is crucial for their application in various fields, from catalysis to materials science and drug discovery.

Quantum Chemical Methods for Studying 3-Phospholene Oxides

Quantum chemical calculations have emerged as a powerful tool to elucidate the intricacies of 3-phospholene oxide chemistry. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are frequently employed to investigate their properties and reactivity.

Density Functional Theory (DFT)

DFT is a popular quantum chemical method due to its favorable balance of computational cost and accuracy.[4] Various functionals are used to approximate the exchange-correlation energy, a key component of the total electronic energy. For 3-phospholene oxides, the M06-2x and B3LYP functionals have been successfully applied.

-

M06-2x: This hybrid meta-GGA functional is known to perform well for main-group thermochemistry, kinetics, and non-covalent interactions, making it suitable for studying reaction mechanisms of 3-phospholene oxides.[4]

-

B3LYP: A widely used hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It provides reliable geometries and energies for a wide range of organic molecules.[5]

Møller-Plesset Perturbation Theory (MP2)

MP2 is a post-Hartree-Fock method that incorporates electron correlation, which is crucial for accurate energy calculations. It is often used for geometry optimizations and for calculating reaction and activation energies, providing a higher level of theory compared to standard DFT methods.[1]

Basis Sets

The choice of basis set is critical for obtaining accurate results. For calculations involving phosphorus, polarized and diffuse functions are generally recommended to accurately describe the electron distribution around the phosphorus atom and in anionic species or transition states. Commonly used basis sets for 3-phospholene oxides include:

-

Pople-style basis sets: 6-31G, 6-31+G, 6-311++G(2d,2p). The inclusion of polarization functions (e.g., * or (d,p)) and diffuse functions (e.g., +) is important.[1][4]

-

Correlation-consistent basis sets: cc-pVDZ, aug-cc-pVTZ. These basis sets are designed to systematically converge towards the complete basis set limit.

Solvation Models

To simulate chemical processes in solution, continuum solvation models like the Polarizable Continuum Model (PCM) are often employed. These models represent the solvent as a continuous dielectric medium, which can significantly influence the calculated energies and properties of polar molecules like 3-phospholene oxides.[1]

Computational Data on 3-Phospholene Oxides

Quantum chemical calculations provide a wealth of quantitative data that can be used to understand and predict the behavior of 3-phospholene oxides. The following tables summarize representative computational data from the literature.

Calculated Thermodynamic Properties of Isomerization

The isomerization of 3-phospholene oxides to the thermodynamically more stable 2-phospholene oxides has been studied computationally. The reaction enthalpies (ΔH) and Gibbs free energies (ΔG) provide insight into the relative stabilities of the isomers.[1]

| Reactant (1-substituted-3-methyl-3-phospholene oxide) | Isomerization Reaction | Computational Level | ΔH (kcal/mol) | ΔG (kcal/mol) | Reference |

| 1-phenyl | 3-phospholene oxide → 2-phospholene oxide | MP2/6-311G++(2d,2p) | -2.3 | -2.5 | [1] |

| 1-ethyl | 3-phospholene oxide → 2-phospholene oxide | MP2/6-311G++(2d,p) | -1.5 | -1.4 | [1] |

Calculated Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can aid in the identification and characterization of 3-phospholene oxides and their isomers.

| Molecule | Property | Computational Method | Calculated Value | Experimental Value | Reference |

| 3-methyl-1-phenyl-3-phospholene 1-oxide | ³¹P NMR Chemical Shift (ppm) | Not specified in abstract | ~5 ppm difference from 2-isomer | Downfield shift for 2-isomer | [6] |

| Trimethylphosphine oxide (model) | P=O Stretching Frequency (cm⁻¹) | DFT/B3LYP | Varies with H-bonding | Varies with H-bonding | [7] |

Note: Specific calculated values for ³¹P NMR shifts of 3-phospholene oxides require consulting the full text of the cited literature.

Experimental Protocols

Synthesis of 3-Methyl-1-phenyl-3-phospholene 1-oxide via McCormack Cycloaddition

This procedure is adapted from Organic Syntheses.[2]

A. 3-Methyl-1-phenylphospholene 1,1-dichloride Formation:

-

In a dry 1-liter suction flask, combine 179 g (1.00 mole) of dichlorophenylphosphine, 300 ml (approximately 204 g, 3.0 moles) of commercial isoprene, and 2.0 g of a polymerization inhibitor (e.g., Ionol®).

-

Stopper the flask, seal the side arm, and allow the homogeneous solution to stand at room temperature in a fume hood for 5–7 days.

B. Hydrolysis to 3-Methyl-1-phenyl-3-phospholene 1-oxide:

-

Hydrolyze the resulting adduct by stirring it into 700 ml of ice water. Continue stirring until the adduct is completely dissolved.

-

Determine the total amount of acid in the solution by titrating an aliquot.

-

Neutralize the solution by slowly adding approximately 93% of the theoretical amount of 30% sodium hydroxide solution while keeping the temperature below 25°C with an ice bath.

-

Adjust the pH to 6.5 using a sodium bicarbonate solution.

-

Saturate the aqueous solution with sodium chloride.

-

Extract the product with three 250-ml portions of chloroform.

-

Combine the chloroform extracts, dry them over calcium sulfate, filter, and concentrate at atmospheric pressure until the liquid temperature reaches 130°C.

-

Fractionally distill the residual liquid under vacuum. The product, 3-methyl-1-phenyl-1-phospha-3-cyclopentene 1-oxide, is a viscous liquid that solidifies to a white solid (m.p. 60–65°C).

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are indispensable for the structural elucidation of 3-phospholene oxides. The ³¹P NMR chemical shift is particularly diagnostic for the phosphorus environment.[6]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compounds.

-

Infrared (IR) Spectroscopy: The P=O stretching vibration is a characteristic absorption band for phosphine oxides.[7]

-

X-ray Crystallography: Provides unambiguous determination of the three-dimensional molecular structure in the solid state.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to 3-phospholene oxides.

References

- 1. Preparation of 2-phospholene oxides by the isomerization of 3-phospholene oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Isomerization Mechanism of 3-Phospholene Oxides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomerization of 3-phospholene oxides to their more thermodynamically stable 2-phospholene oxide isomers. This transformation is of significant interest in synthetic organophosphorus chemistry, as phospholene oxides are crucial precursors for various valuable compounds, including P-heterocyclic ligands for catalysis and biologically active molecules. This document details the primary mechanisms of isomerization—thermal, acid-catalyzed, base-catalyzed, and through halophosphonium salt intermediates—supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Isomerization Pathways

The isomerization of 3-phospholene oxides to 2-phospholene oxides can be achieved under several conditions, each with distinct mechanistic features and outcomes. The primary methods include thermal induction, acid catalysis, base catalysis, and a two-step process involving the formation of a chlorophosphonium salt intermediate. While thermal and base-catalyzed methods often result in an equilibrium mixture of the two isomers, acid-catalyzed and chlorophosphonium salt pathways can drive the reaction to completion, yielding the desired 2-phospholene oxide in high purity[1][2].

Thermal Isomerization

Heating 3-phospholene oxides can induce isomerization to the 2-phospholene oxide. However, this method typically leads to an equilibrium mixture of both isomers and may require high temperatures, which can lead to decomposition[1][3]. For instance, heating 1-phenyl-3-methyl-3-phospholene oxide in high-boiling solvents like toluene, DMF, or DMSO results in a low yield of the 2-phospholene oxide isomer (around 4%)[3]. Quantum chemical calculations suggest that this rearrangement can proceed through several potential mechanisms, with the thermodynamic stability generally favoring the 2-phospholene oxide product[1].

Acid-Catalyzed Isomerization

Strong acids can effectively catalyze the isomerization of 3-phospholene oxides. Methanesulfonic acid has been shown to be a particularly effective catalyst, capable of driving the isomerization to near completion[1]. The reaction proceeds through protonation of the phosphoryl oxygen, which facilitates the double bond migration. While strong acids like trifluoroacetic acid can also be used, they may result in a mixture of isomers[1]. The use of hydrochloric acid has also been reported to induce isomerization, though it may be accompanied by hydrolysis of substituents on the phosphorus atom[2].

Base-Catalyzed Isomerization

The use of bases to promote the isomerization of 3-phospholene oxides has been explored, but this method generally results in an equilibrium mixture of the 3- and 2-isomers[1][3]. A variety of organic and inorganic bases, including triethylamine, pyridine, n-butyllithium, and sodium hydride, have been investigated. However, these often lead to incomplete conversion[3]. The reaction mechanism likely involves the deprotonation at the C2 or C5 position, forming a carbanionic intermediate that facilitates the double bond shift.

Isomerization via Chlorophosphonium Salts

A highly efficient method for the complete isomerization of 3-phospholene oxides involves the formation of an intermediate chlorophosphonium salt. This is typically achieved by reacting the 3-phospholene oxide with a chlorinating agent, such as oxalyl chloride[1][4]. The resulting 1-chloro-3-phospholenium chloride can then rearrange to the more stable 1-chloro-2-phospholenium chloride. Subsequent hydrolysis of this intermediate yields the 2-phospholene oxide with high purity[1]. This method offers a reliable and high-yielding route to the desired 2-isomer.

Mechanistic and Experimental Workflow Diagrams

The following diagrams illustrate the key mechanistic pathways and a general experimental workflow for the isomerization of 3-phospholene oxides.

References

- 1. BJOC - Preparation of 2-phospholene oxides by the isomerization of 3-phospholene oxides [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of 2-phospholene oxides by the isomerization of 3-phospholene oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Stability of Alkyl-Substituted Phospholene Oxides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of alkyl-substituted phospholene oxides, a class of organophosphorus compounds with growing importance in catalysis and medicinal chemistry. Understanding the thermal, hydrolytic, and oxidative stability of these compounds is critical for their effective application and development. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key transformation pathways.

Introduction to Phospholene Oxide Stability

Phospholene oxides are five-membered heterocyclic compounds containing a phosphorus atom. Their stability is influenced by the position of the double bond within the ring (2-phospholene vs. 3-phospholene), the nature of the substituent on the phosphorus atom, and the substitution pattern on the carbon atoms of the ring. A key characteristic of 3-phospholene oxides is their tendency to isomerize to the more thermodynamically stable 2-phospholene oxide isomers. The stability of these compounds is a critical consideration in their synthesis, storage, and application, particularly in the high-temperature conditions often employed in chemical synthesis and the physiological conditions relevant to drug development.

Thermal Stability

The thermal stability of alkyl-substituted phospholene oxides is a key parameter for their use in high-temperature reactions. While comprehensive comparative data is limited, available information indicates that phospholene oxides can exhibit high thermal stability.

Quantitative Thermal Stability Data

| Compound | Method | Key Findings | Reference |

| 3-Methyl-1-phenyl-2-phospholene 1-oxide | Not specified | Stable to over 300°C. | [1] |

| 1-Methyl-3-phospholene | Gas-phase thermal decomposition | Decomposition occurs between 356.0 to 444.6°C. The reaction follows first-order kinetics with the Arrhenius relationship: log k(s⁻¹) = (12.10 ± 0.22) – (209 ± 3)/θ (where θ = 19.14 × 10⁻³T K in kJ mol⁻¹). | [2] |

| 1-Aryl/Alkyl-3-methyl-3-phospholene 1-oxides | Thermal Isomerization | Heating at 200°C for 24 hours leads to a mixture of 2- and 3-phospholene oxides. The ratio of 2- to 3-isomer is generally higher for aryl-substituted compounds (63:37 to 85:15) compared to alkyl-substituted ones (43:57 to 60:40), indicating lower thermal stability of the 3-phospholene oxide isomer in the aryl series under these conditions. Some decomposition is observed at this temperature. | [3][4] |

| 1-Ethyl-3-methyl-3-phospholene 1-oxide | Acid-catalyzed Isomerization | Isomerization to the 2-phospholene oxide can lead to some decomposition, with one study reporting a 55% yield of the crude product containing the isomerized product. | [3] |

Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for assessing the thermal stability of phospholene oxides using TGA and DSC.

Objective: To determine the decomposition temperature and thermal transitions of alkyl-substituted phospholene oxides.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

-

Sample pans (e.g., aluminum or ceramic)

-

Analytical balance

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Sample Preparation:

-

Ensure the phospholene oxide sample is pure and dry.

-

Accurately weigh 2-5 mg of the sample into a TGA or DSC pan.

-

-

TGA Analysis:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Record the mass loss as a function of temperature. The onset temperature of decomposition is a key stability indicator.

-

-

DSC Analysis:

-

Place the sample pan and a reference pan in the DSC cell.

-

Heat the sample under an inert atmosphere at a controlled rate (e.g., 10°C/min).

-

Record the heat flow to identify thermal events such as melting, crystallization, and decomposition.

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of decomposition (Tonset) and the temperature of maximum rate of mass loss (Tmax).

-

From the DSC curve, identify the melting point (Tm) and any exothermic decomposition events.

Isomerization of 3-Phospholene Oxides to 2-Phospholene Oxides

The isomerization of 3-phospholene oxides to the more thermodynamically stable 2-phospholene oxides is a critical aspect of their stability. This transformation can be induced by heat, acids, or bases.[3][4] 2-Phospholene oxides are generally considered the thermodynamically more stable isomers.[3]

Quantitative Data on Isomerization

| Starting Material | Conditions | Ratio of 2-phospholene oxide : 3-phospholene oxide | Reference |

| 1-Aryl-3-methyl-3-phospholene oxides | Thermal (200°C, 24h) | 63:37 to 85:15 | [4] |

| 1-Alkyl-3-methyl-3-phospholene oxides | Thermal (200°C, 24h) | 43:57 to 60:40 | [4] |

| 1-Phenyl-3-methyl-3-phospholene oxide | Base (Cs₂CO₃, toluene, reflux) | ~77:23 (equilibrium mixture) | [3] |

| 1-Ethyl-3-methyl-3-phospholene oxide | Base (Cs₂CO₃, toluene, reflux) | ~66:34 (equilibrium mixture) | [3] |

| 1-Aryl/Alkyl-3-methyl-3-phospholene oxides | Acid (Methanesulfonic acid, 50°C, 60h) | 96:4 to 100:0 | [3] |

| 1-Aryl/Alkyl-3-methyl-3-phospholene oxides | via Chlorophospholenium salts, then hydrolysis | >97:3 | [3] |

Signaling Pathways for Isomerization

Hydrolytic Stability

The hydrolytic stability of phospholene oxides is crucial for their application in aqueous environments, including in biological systems. Generally, the P=O bond is susceptible to hydrolysis, especially under acidic or basic conditions.

Qualitative Hydrolytic Stability Information

-

Under alkaline conditions, 1-alkoxy-3-phospholene oxide was found to hydrolyze significantly faster than the corresponding 1-alkoxy-2-phospholene oxide isomer.[5]

-

3-Methyl-1-phenyl-2-phospholene 1-oxide is noted to be relatively sensitive to aqueous alkaline conditions, which can lead to both polymerization and addition of water.[1]

Experimental Protocol: Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)

This protocol provides a framework for assessing the hydrolytic stability of alkyl-substituted phospholene oxides at different pH values.[3][6][7]

Objective: To determine the rate of hydrolysis of a phospholene oxide at pH 4, 7, and 9.

Apparatus:

-

Sterile, buffered aqueous solutions (pH 4, 7, and 9)

-

Constant temperature bath or incubator

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

Sterile glassware

Procedure:

-

Preliminary Test:

-

Prepare solutions of the test substance in each buffer at a concentration not exceeding 0.01 M or half its saturation concentration.

-

Incubate the solutions in the dark at 50°C for 5 days.

-

Analyze the concentration of the test substance at the beginning and end of the incubation period. If less than 10% degradation is observed, the substance is considered hydrolytically stable under the tested conditions.

-

-

Main Test (if degradation is observed):

-

For the pH at which instability was observed, set up experiments at three different temperatures (e.g., 25°C, 40°C, and 50°C).

-

At regular time intervals, withdraw aliquots and analyze for the concentration of the parent compound and any major degradation products.

-

Continue the experiment until at least 90% degradation has occurred or for a maximum of 30 days.

-

Data Analysis:

-

Determine the rate constant (k) for the degradation at each pH and temperature.

-

Calculate the half-life (t1/2) of the phospholene oxide under each condition.

-

An Arrhenius plot can be used to estimate the hydrolysis rate at other temperatures.

Oxidative Stability

Information on the oxidative stability of alkyl-substituted phospholene oxides is not widely available in the scientific literature. General principles of organophosphorus chemistry suggest that the phosphorus center is in its highest oxidation state (P(V)) and therefore relatively resistant to further oxidation. However, the organic substituents on the phospholene ring could be susceptible to oxidative degradation.

General Degradation Pathway of Organophosphorus Compounds

While specific to different classes of organophosphorus compounds, a general initial step in the environmental degradation of some organophosphorus pesticides involves hydrolysis.[5][8]

Summary and Outlook

The stability of alkyl-substituted phospholene oxides is a multifaceted issue. The isomerization of 3-phospholene oxides to their more stable 2-phospholene oxide counterparts is a key thermal and chemically induced transformation. While some phospholene oxides exhibit high thermal stability, their hydrolytic stability, particularly under alkaline conditions, can be a limiting factor. The oxidative stability of this class of compounds remains an area that requires further investigation.

For researchers and drug development professionals, it is crucial to characterize the stability profile of any new alkyl-substituted phospholene oxide under conditions relevant to its intended application. The experimental protocols outlined in this guide provide a starting point for such investigations. Future work should focus on generating a more comprehensive and comparative dataset to better understand the structure-stability relationships within this important class of organophosphorus compounds.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Resolution of 1-n-butyl-3-methyl-3-phospholene 1-oxide with TADDOL derivatives and calcium salts of O,O'-Dibenzoyl-(2R,3R)- or O,O'-di-p-toluoyl-(2R,3R)-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation of 2-phospholene oxides by the isomerization of 3-phospholene oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Preparation of 2-phospholene oxides by the isomerization of 3-phospholene oxides [beilstein-journals.org]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Safety and Handling of 1-Ethyl-3-methyl-3-phospholene 1-oxide

Hazard Identification and Classification

Based on the analogue, 3-Methyl-1-phenyl-2-phospholene 1-oxide, the primary hazards are related to oral toxicity, suspected carcinogenicity, and long-term adverse effects on aquatic life.[1][2][3]

Table 1: GHS Hazard Classification for 3-Methyl-1-phenyl-2-phospholene 1-oxide

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][2] |

| Carcinogenicity | 2 | H351: Suspected of causing cancer.[1] |

| Hazardous to the Aquatic Environment, Chronic Hazard | 3 | H412: Harmful to aquatic life with long lasting effects.[1][3] |

Table 2: NFPA 704 Ratings (Estimated) for 3-Methyl-1-phenyl-2-phospholene 1-oxide

| Category | Rating | Description |

| Health | 1 | May cause irritation. |

| Flammability | 1 | Must be preheated to burn. |

| Instability | 0 | Normally stable. |

| Special | - | - |

Physical and Chemical Properties

The following data is for 3-Methyl-1-phenyl-2-phospholene 1-oxide and should be considered indicative for 1-Ethyl-3-methyl-3-phospholene 1-oxide.

Table 3: Physical and Chemical Properties of 3-Methyl-1-phenyl-2-phospholene 1-oxide

| Property | Value |

| Molecular Formula | C₁₁H₁₃OP[3] |

| Molecular Weight | 192.19 g/mol [3] |

| Appearance | Light yellow to white solid |

| Melting Point | 60 - 65 °C (140 - 149 °F) |

| Boiling Point | 150 °C (302 °F) at 0.15 mmHg[3] |

| Flash Point | > 110 °C (> 230 °F) |

| Density | 1.11 g/cm³ |

| Solubility | Soluble in polar solvents. |

Handling and Storage

Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1] Facilities must be equipped with an eyewash station and a safety shower.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[1]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.

-

Minimize dust generation and accumulation.

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in work areas.[1]

-

The substance is reported to be hygroscopic; handle under an inert atmosphere if necessary.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible substances such as strong oxidizing agents.

-

Store locked up.[1]

Accidental Release and First Aid Measures

Accidental Release: In case of a spill, immediately evacuate the area. Wear appropriate PPE, including respiratory protection.[1] Sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Fire-Fighting Measures

Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.

Specific Hazards: During a fire, irritating and toxic gases may be generated, including carbon monoxide, carbon dioxide, and oxides of phosphorus.[1]

Fire-Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.

Experimental Protocols

Detailed experimental protocols for the safety and toxicological assessment of this compound are not available in the searched literature. The following is a generalized protocol for the safe handling of this chemical in a laboratory setting based on the information for its phenyl-analogue.

Protocol: Safe Laboratory Handling of Phospholene Oxide Derivatives

-

Preparation: Before handling the compound, review the Safety Data Sheet. Ensure a chemical fume hood, eyewash station, and safety shower are accessible and operational. Prepare all necessary equipment and reagents.

-

Personal Protective Equipment: Don a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.

-

Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure and dust generation. Use a spatula for solid transfers.

-

Reaction Setup: If used in a reaction, set up the apparatus within the fume hood. Ensure all joints are properly sealed. If heating, use a heating mantle with a temperature controller.

-

Post-Reaction: Quench the reaction carefully if necessary. Allow the apparatus to cool to room temperature before dismantling.

-

Waste Disposal: Dispose of all waste, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations.

-

Decontamination: Clean the work area thoroughly after use. Wash hands with soap and water.

Visualizations

As no specific signaling pathways related to the toxicology of this compound are documented, a general workflow for responding to a chemical spill is provided below.

Caption: General workflow for responding to a laboratory chemical spill.

References

Methodological & Application

Application Notes and Protocols for 1-Ethyl-3-methyl-3-phospholene 1-oxide in Olefination Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the potential application of 1-Ethyl-3-methyl-3-phospholene 1-oxide in olefination reactions. While direct literature for the use of this specific cyclic phosphine oxide in Wittig-type reactions is limited, this application note outlines a hypothetical protocol based on the well-established Horner-Wittig reaction. The Horner-Wittig reaction, a modification of the Wittig reaction, utilizes phosphine oxides to generate carbanions for the conversion of aldehydes and ketones into alkenes.[1][2][3] This protocol provides a foundational methodology for researchers interested in exploring the reactivity of novel cyclic phosphine oxides in carbon-carbon bond formation.

Introduction: The Horner-Wittig Reaction

The Wittig reaction and its variants are cornerstones of synthetic organic chemistry for the formation of alkenes from carbonyl compounds. The Horner-Wittig reaction specifically employs a phosphine oxide, which is deprotonated at the α-carbon to form a nucleophilic carbanion.[2][4] This carbanion then adds to an aldehyde or ketone to form a β-hydroxy phosphine oxide intermediate. Subsequent elimination, typically promoted by a base, yields the desired alkene and a water-soluble phosphinate salt, which simplifies purification compared to the triphenylphosphine oxide byproduct of the classical Wittig reaction.[1][3]

The stereochemical outcome of the Horner-Wittig reaction can often be controlled. The intermediate β-hydroxy phosphine oxides are diastereomers, which can sometimes be separated. The syn-diastereomer typically eliminates to form the (Z)-alkene, while the anti-diastereomer yields the (E)-alkene.[4]

This document outlines a prospective application of this compound in a Horner-Wittig reaction with a model aldehyde, benzaldehyde.

Proposed Reaction Mechanism

The proposed mechanism for the Horner-Wittig reaction of this compound with an aldehyde (R-CHO) is depicted below. The initial step is the deprotonation of the phospholene oxide at a carbon atom adjacent (alpha) to the phosphorus atom by a strong base, such as n-butyllithium, to form a phosphine oxide-stabilized carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl carbon of the aldehyde, forming diastereomeric β-hydroxy phosphine oxide intermediates. In the final step, treatment with a second base (e.g., sodium hydride) induces elimination of a phosphinate salt to yield the alkene.

Figure 1: Proposed mechanism for the Horner-Wittig reaction.

Illustrative Experimental Protocol

Disclaimer: The following protocol is a hypothetical procedure based on general methods for the Horner-Wittig reaction and has not been experimentally validated for this compound. Optimization of reaction conditions, including base, solvent, temperature, and reaction time, will be necessary.

3.1. Materials and Reagents

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Benzaldehyde (freshly distilled)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

3.2. Equipment

-

Round-bottom flasks, oven-dried

-

Magnetic stirrer and stir bars

-

Septa and needles

-

Syringes

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Glassware for extraction and filtration

-

Flash chromatography setup

3.3. Procedure

Step 1: Formation of the β-Hydroxy Phosphine Oxide Intermediate

-

To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the phosphine oxide in anhydrous THF (concentration typically 0.1-0.5 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe. A color change is often observed, indicating the formation of the carbanion.

-

Stir the mixture at -78 °C for 30-60 minutes.

-

Add freshly distilled benzaldehyde (1.2 eq) dropwise to the carbanion solution at -78 °C.

-

Continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by TLC.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude β-hydroxy phosphine oxide.

Step 2: Elimination to Form the Alkene

-

Wash the sodium hydride (NaH) dispersion (2.0 eq) with anhydrous hexanes to remove the mineral oil and decant the hexanes carefully under an inert atmosphere.

-

Suspend the oil-free NaH in anhydrous THF in a separate oven-dried flask.

-

Dissolve the crude β-hydroxy phosphine oxide from Step 1 in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.

-

Allow the mixture to warm to room temperature and then gently reflux (if necessary) until the reaction is complete, as monitored by TLC.

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to isolate the alkene product.

3.4. Characterization

The structure and isomeric ratio of the resulting alkene can be determined by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Hypothetical Reaction Parameters

The following table summarizes hypothetical parameters for the proposed Horner-Wittig reaction. These values are illustrative and serve as a starting point for experimental design.

| Parameter | Value/Condition | Notes |

| Phosphine Oxide | This compound | 1.0 equivalent |

| Carbonyl Compound | Benzaldehyde | 1.2 equivalents |

| Deprotonation Base | n-Butyllithium | 1.1 equivalents |

| Elimination Base | Sodium Hydride | 2.0 equivalents |

| Solvent | Anhydrous THF | --- |

| Temperature | -78 °C to room temp. (addition) | Room temp. to reflux (elimination) |

| Reaction Time | 2-4 hours (addition) | 2-12 hours (elimination) |

| Hypothetical Yield | 60-80% | Highly dependent on optimization. |

| Expected Product | 1-styryl-2-methylcyclopent-2-ene isomers | Structure depends on which alpha-proton is removed. |

| Stereoselectivity | E/Z mixture | Ratio depends on conditions and separation of intermediates.[4] |

Visualizations

Figure 2: Experimental workflow for the proposed Horner-Wittig reaction.

Safety and Handling

-

n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. It can cause severe burns upon contact with skin.

-

Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle in a fume hood and away from water.

-

Anhydrous solvents are flammable and should be handled in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.

Conclusion

While the direct application of this compound in Wittig-type reactions is not yet documented, the Horner-Wittig reaction presents a viable and promising avenue for its use in olefination chemistry. The provided protocol offers a rational starting point for the synthesis of novel alkenes. Further research is warranted to explore the reactivity, scope, and stereoselectivity of this and related cyclic phosphine oxides in such transformations, which could provide valuable new tools for synthetic chemists in academia and industry.

References

The Role of Phospholene Oxides in P(III)-P(V) Redox Cycles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of phospholene oxides in P(III)-P(V) redox-catalytic cycles. These organocatalysts have emerged as powerful tools in organic synthesis, enabling a variety of transformations traditionally reliant on stoichiometric phosphine reagents. The inherent ring strain of the five-membered phospholene oxide scaffold facilitates the crucial P(V) to P(III) reduction step, making them highly efficient catalysts for reactions such as the Wittig, aza-Wittig, Staudinger, and Appel reactions.

Introduction to Phospholene Oxide-Catalyzed P(III)-P(V) Redox Cycling

The central principle behind the catalytic use of phospholene oxides lies in a regenerative redox cycle. The stable phospholene oxide (a P(V) species) is first reduced in situ by a stoichiometric reductant, typically an organosilane, to the corresponding phospholene (a P(III) species). This active P(III) catalyst then participates in the desired chemical transformation (e.g., the Wittig reaction), during which it is re-oxidized to the P(V) oxide, thus completing the catalytic cycle. This approach circumvents the need for stoichiometric amounts of phosphine reagents and simplifies product purification by minimizing phosphine oxide byproducts. A prominent example of a phospholene oxide catalyst is 3-methyl-1-phenyl-2-phospholene 1-oxide (MPPO).[1][2][3]

Key Applications and Reaction Protocols

Catalytic Wittig Reaction

The catalytic Wittig reaction is a cornerstone application of phospholene oxide-mediated redox cycling, providing an efficient method for the synthesis of alkenes from aldehydes and alkyl halides.[4][5][6]

Data Presentation: Catalytic Wittig Reaction of Various Aldehydes

| Entry | Aldehyde | Alkyl Halide | Catalyst Loading (mol%) | Reductant | Base | Solvent | Time (h) | Yield (%) | E/Z Ratio |

| 1 | Benzaldehyde | Ethyl bromoacetate | 5 | Diphenylsilane | DIPEA | Toluene | 24 | 90 | 9:1 |

| 2 | 4-Nitrobenzaldehyde | Ethyl bromoacetate | 5 | Diphenylsilane | DIPEA | Toluene | 24 | 85 | >95:5 |

| 3 | 4-Methoxybenzaldehyde | Ethyl bromoacetate | 5 | Diphenylsilane | DIPEA | Toluene | 24 | 58 | 9:1 |

| 4 | 2-Naphthaldehyde | Ethyl bromoacetate | 5 | Diphenylsilane | DIPEA | Toluene | 24 | 99 | >95:5 |

| 5 | Cinnamaldehyde | Ethyl bromoacetate | 5 | Diphenylsilane | DIPEA | Toluene | 24 | 75 | >95:5 |

Data compiled from representative literature.[7] DIPEA = N,N-Diisopropylethylamine.

Experimental Protocol: General Procedure for the Catalytic Wittig Reaction

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the phospholene oxide pre-catalyst (e.g., 3-methyl-1-phenylphospholane-1-oxide, 0.05 mmol, 5 mol%).

-

Add the desired aldehyde (1.0 mmol, 1.0 equiv) and the alkyl halide (1.2 mmol, 1.2 equiv).

-

Add the solvent (e.g., toluene, 1.0 M solution).

-

Add the base (e.g., DIPEA, 1.4 mmol, 1.4 equiv).

-

Add the reducing agent (e.g., diphenylsilane, 1.4 mmol, 1.4 equiv) dropwise to the stirred solution.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[4]

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with a few drops of water.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.

Mandatory Visualization: Catalytic Wittig Reaction Cycle

Caption: P(III)-P(V) redox cycle in the catalytic Wittig reaction.

Catalytic Aza-Wittig Reaction

The aza-Wittig reaction, which forms imines from carbonyl compounds and azides (via iminophosphoranes), can also be rendered catalytic using phospholene oxides. This reaction is particularly valuable for the synthesis of nitrogen-containing heterocycles.[6][8]

Data Presentation: Catalytic Intramolecular Aza-Wittig Reaction

| Entry | Substrate | Catalyst | Catalyst Loading (mol%) | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Azidobenzoylacetonitrile | 3-Methyl-1-phenyl-2-phospholene 1-oxide | 10 | Phenylsilane | Toluene | 110 | 12 | 85 |

| 2 | Methyl 2-(2-azidoethyl)benzoate | 3-Methyl-1-phenyl-2-phospholene 1-oxide | 10 | Phenylsilane | Toluene | 110 | 12 | 78 |

| 3 | 2-Azido-N-phenylbenzamide | 3-Methyl-1-phenyl-2-phospholene 1-oxide | 10 | Phenylsilane | Toluene | 110 | 24 | 92 |

Data is illustrative and based on typical conditions found in the literature.

Experimental Protocol: General Procedure for the Catalytic Intramolecular Aza-Wittig Reaction

-

In a flame-dried Schlenk tube, dissolve the azide-containing substrate (0.5 mmol, 1.0 equiv) in an anhydrous solvent (e.g., toluene, 0.1 M).

-

Add the phospholene oxide catalyst (0.05 mmol, 10 mol%).

-

Add the reducing agent (e.g., phenylsilane, 0.75 mmol, 1.5 equiv) to the solution.

-

Heat the reaction mixture to the specified temperature (e.g., 110 °C) under an inert atmosphere.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired heterocyclic product.

Mandatory Visualization: Aza-Wittig Reaction Workflow

Caption: Experimental workflow for the catalytic aza-Wittig reaction.

Catalytic Staudinger Ligation

The Staudinger ligation is a powerful tool for the formation of amide bonds from an azide and a phosphinothioester. The use of a phosphine oxide pre-catalyst and a silane reductant can make this transformation catalytic.[9][10]